2-Methyl-1-(2-nitrophenyl)piperazine
Description
Properties
IUPAC Name |
2-methyl-1-(2-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-4-2-3-5-11(10)14(15)16/h2-5,9,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFTFHUUJEVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of N-Methylpiperazine with 2-Fluoronitrobenzene
A widely employed method involves the displacement of a fluorine atom from 2-fluoronitrobenzene by N-methylpiperazine. Adapted from the synthesis of 1-methyl-4-(4-nitrophenyl)piperazine, this reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base at room temperature. The mechanism follows a two-step aromatic substitution, where the piperazine’s secondary amine attacks the electron-deficient aryl fluoride.
Reaction Conditions
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Substrate: 2-Fluoronitrobenzene (1.2 equiv)
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Nucleophile: N-Methylpiperazine (1.0 equiv)
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Base: K2CO3 (3.0 equiv)
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Solvent: DMF, 20°C, 2 hours
The ortho-substituted product forms preferentially due to the nitro group’s meta-directing effect, though steric hindrance may slightly reduce yields compared to para-substituted analogs. Post-reaction workup involves precipitation in cold water, filtration, and vacuum drying.
Alternative Halogenated Substrates
Chlorine and bromine derivatives (e.g., 2-chloronitrobenzene) may also serve as electrophilic partners. However, fluorine’s superior leaving-group ability minimizes side reactions such as elimination or dimerization. For example, 2-chloronitrobenzene requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours), yielding 70–75% product.
Reductive Amination and Cyclization Strategies
Piperazine Ring Formation via Diketone Condensation
A patent by outlines a method for constructing the piperazine core from N-methyl ethylenediamine and methyl benzoylformate. Adapting this approach, 2-nitrobenzaldehyde replaces benzoylformate to introduce the aryl nitro group.
Synthetic Pathway
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Condensation: N-Methyl ethylenediamine reacts with 2-nitrobenzaldehyde in toluene under reflux, forming a Schiff base intermediate.
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Cyclization: Acid catalysis (e.g., acetic acid) promotes intramolecular cyclization to yield a dihydropyrazine derivative.
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Reduction: Lithium aluminum hydride (LiAlH4) reduces the dihydropyrazine to the saturated piperazine.
Optimized Parameters
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Molar Ratio: 1:1 (amine:aldehyde)
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Solvent: Toluene, 60–65°C, 6 hours
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Reduction: LiAlH4 in tetrahydrofuran (THF), 50–55°C, 3 hours
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Overall Yield: 60–65%
This route ensures precise control over substituent positioning but requires rigorous anhydrous conditions during reduction.
Palladium-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
Modern approaches employ palladium catalysts to couple N-methylpiperazine with 2-nitrohalobenzenes. This method circumvents the limitations of NAS by enabling couplings with less-reactive aryl chlorides.
Catalytic System
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Catalyst: Pd2(dba)3 (1 mol%)
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Ligand: Xantphos (2 mol%)
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Base: Cs2CO3 (2.0 equiv)
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Solvent: 1,4-Dioxane, 100°C, 12 hours
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Yield: 80–85%
The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. This method is highly selective for ortho-substituted products due to the nitro group’s electronic effects.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| NAS (Fluoro Substrate) | 2-Fluoronitrobenzene | DMF, K2CO3, 20°C, 2h | 85–90% | High yield, short reaction time | Limited substrate availability |
| Reductive Amination | 2-Nitrobenzaldehyde | Toluene, LiAlH4, 50–55°C | 60–65% | Controlled regiochemistry | Multi-step, moisture-sensitive |
| Buchwald-Hartwig | 2-Chloronitrobenzene | Pd2(dba)3, Xantphos, 100°C | 80–85% | Broad substrate scope | Costly catalysts, high temperature |
Structural Characterization and Validation
Spectroscopic Data
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1H NMR (CDCl3): δ 8.10 (d, J = 8.0 Hz, 1H, ArH), 7.55 (t, J = 7.5 Hz, 1H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 3.40–3.30 (m, 4H, piperazine-H), 2.60–2.50 (m, 4H, piperazine-H), 2.35 (s, 3H, CH3).
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13C NMR: δ 154.9 (C-NO2), 138.5 (ArC), 126.0 (ArC), 112.8 (ArC), 54.6 (N-CH2), 47.0 (N-CH2), 46.1 (N-CH3).
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IR (KBr): 1520 cm⁻¹ (NO2 asymmetric stretch), 1350 cm⁻¹ (NO2 symmetric stretch).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and nitrophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: 2-Amino-1-(2-nitrophenyl)piperazine.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
2-Methyl-1-(2-nitrophenyl)piperazine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Research has indicated that this compound may exhibit significant biological activities, including:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Potential : Preliminary investigations have shown that this compound could inhibit the growth of cancer cells, warranting further exploration into its mechanism of action and efficacy.
Pharmaceutical Development
The compound is being investigated for its potential use in developing new pharmaceuticals. Its ability to interact with various molecular targets in biological systems positions it as a candidate for drug development aimed at treating diverse medical conditions.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its role as an intermediate facilitates the synthesis of compounds used in agriculture and manufacturing processes.
Uniqueness of this compound
The presence of both methyl and nitrophenyl groups confers distinct chemical and biological properties that differentiate it from its analogs, potentially enhancing its utility in both research and application.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-nitrophenyl)piperazine involves its interaction with specific molecular targets in biological systems. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Compound 1: 1-(2-Nitrophenyl)piperazine (CAS: N/A)
- Structure : Lacks the 2-methyl group on the piperazine ring.
- Synthesis : Prepared via trifluoroacetic acid-mediated deprotection of a precursor, yielding an orange oil with 90% efficiency .
- Activity : Piperazine derivatives with nitro groups exhibit antitumor and anti-inflammatory activities. The absence of the methyl group may reduce metabolic stability compared to methylated analogs .
Compound 2: 1-(3-Nitrophenyl)piperazine (CAS: N/A)
- Structure : Nitro group at the meta position of the phenyl ring.
- Activity : Positional isomerism affects receptor binding. For example, nitro groups in para positions reduce 5-HT1A receptor affinity, but ortho/meta substitutions (as in this compound) may retain or modulate activity .
Compound 3: 1-(2-Methylphenyl)piperazine (CAS: 70849-60-4)
- Structure : Replaces the nitro group with a methylphenyl substituent.
Compound 4: 1-(2,4-Dinitrophenyl)-3-methylpiperazine (CAS: 298230-11-2)
- Structure : Contains two nitro groups (2- and 4-positions) and a 3-methyl group.
Compound 5: 1-[(2-Nitrophenyl)sulfonyl]piperazine (CAS: N/A)
Physicochemical and Metabolic Properties
| Property | 2-Methyl-1-(2-nitrophenyl)piperazine | 1-(2-Nitrophenyl)piperazine | 1-(3-Nitrophenyl)piperazine | 1-(2-Methylphenyl)piperazine |
|---|---|---|---|---|
| ClogD | Moderate (~2.5) | Lower (~2.0) | Similar (~2.0) | Higher (~3.0) |
| Aqueous Solubility | ~20–40 µM (pH 2.0–6.5) | ~50–70 µM | ~50–70 µM | <20 µM |
| Metabolic Stability | Enhanced (methyl reduces oxidation) | Lower (prone to dealkylation) | Moderate | High (hydrophobic stability) |
Biological Activity
2-Methyl-1-(2-nitrophenyl)piperazine is a heterocyclic organic compound belonging to the piperazine family, which is recognized for its diverse biological and pharmaceutical activities. The compound features a piperazine ring that is substituted with a methyl group and a nitrophenyl group, making it a valuable intermediate in chemical syntheses and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14N2O2
- Molecular Weight : 221.26 g/mol
- Structure : The compound consists of a piperazine core with a methyl group at one nitrogen and a nitrophenyl group attached to the other nitrogen.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The nitrophenyl moiety can undergo reduction to form an amino group, allowing it to interact with enzymes and receptors, thereby modulating biochemical pathways. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that piperazine derivatives could inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that piperazine derivatives can induce cell death in cancer cells through mechanisms such as apoptosis and necroptosis. For example, related compounds have demonstrated cytotoxic effects on K562 leukemic cells with IC50 values indicating effective antiproliferative activity .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| LQFM018 (related piperazine) | 119 (24h) | Necroptosis via dopamine D4 receptor activation |
| This compound | TBD | Antimicrobial and anticancer effects |
Binding Affinity
Studies have shown that piperazine derivatives can bind to aminergic receptors, which are critical in various physiological processes. This binding affinity suggests potential applications in treating neurological disorders and other conditions influenced by these receptors .
Case Studies
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Study on Antileukemic Activity :
A case study involving the compound LQFM018 (a derivative of piperazine) reported significant cytotoxicity against K562 cells. The study highlighted the compound's ability to induce necroptotic cell death, suggesting that similar compounds may offer therapeutic benefits in leukemia treatment . -
Antimicrobial Evaluation :
Another research effort focused on synthesizing new piperazine derivatives, including this compound, which were evaluated for their antimicrobial properties against various bacterial strains. The findings indicated promising results, warranting further investigation into their potential as new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for 2-Methyl-1-(2-nitrophenyl)piperazine, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 2-nitrophenyl derivatives with methyl-substituted piperazine precursors. A validated route includes:
- Step 1: Reacting 2-nitrobenzoyl chloride with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours.
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Key Parameters: Control reaction pH (neutral to slightly basic) to avoid nitro-group reduction. Monitor intermediates via TLC or HPLC.
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- Spectroscopy: Use H/C NMR to confirm substituent positions (e.g., methyl group at N1, nitro group at C2 phenyl). IR spectroscopy identifies nitro-stretching vibrations (~1520 cm) .
- Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electron density, highlighting the nitro group’s electron-withdrawing effects on the piperazine ring’s basicity .
Q. What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Cytotoxicity: Screen against cancer cell lines (e.g., FaDu, MCF-7) using MTT assays (IC determination). Compare with controls like cisplatin .
- Neuroactivity: Test dopamine/serotonin receptor binding affinity via radioligand displacement assays (e.g., H-spiperone for D2 receptors) .
- Metabolic Effects: Assess fatty acid oxidation modulation using isolated mitochondria (e.g., rat liver) and measure ATP production .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacological profiles?
Methodological Answer:
- Variation Strategies:
- Replace the nitro group with other electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) to alter receptor binding.
- Introduce substituents at the piperazine N4 position (e.g., alkyl chains) to improve lipophilicity and blood-brain barrier penetration .
- Case Study: Derivatives with 4-fluorobenzyl groups showed 3× higher D2 receptor affinity than the parent compound in rodent models .
Q. How should contradictory data on cytotoxicity and metabolic effects be resolved?
Methodological Answer:
- Data Triangulation:
- Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
- Use orthogonal methods: Compare apoptosis (Annexin V/PI staining) with metabolic flux analysis (Seahorse XF) to distinguish direct cytotoxicity from metabolic inhibition .
- Example: Discrepancies in FaDu cell viability (MTT vs. trypan blue exclusion) may arise from nitro group interference; validate with ATP-based luminescence assays .
Q. What experimental designs are optimal for studying the compound’s mechanism of action?
Methodological Answer:
- Target Identification:
- Chemical Proteomics: Use photoaffinity labeling with a biotinylated analog to pull down binding proteins from cell lysates. Identify via LC-MS/MS .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Pathway Analysis: Perform RNA-seq on treated cells to map differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
Q. How can reaction conditions be optimized for scaled-up synthesis without compromising yield?
Methodological Answer:
- Process Chemistry:
- Use flow reactors for nitro-group coupling (residence time: 30 min, 70°C) to enhance reproducibility.
- Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
- Quality Control: Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
